molecular formula C15H22N2 B2532194 5-Benzyl-5-azaspiro[3.5]nonan-8-amine CAS No. 2361644-19-9

5-Benzyl-5-azaspiro[3.5]nonan-8-amine

Cat. No.: B2532194
CAS No.: 2361644-19-9
M. Wt: 230.355
InChI Key: KGFHESRNJAEHDI-UHFFFAOYSA-N
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Description

5-Benzyl-5-azaspiro[3.5]nonan-8-amine is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic framework provides a rigid and three-dimensional structure, which can be advantageous in drug design and other applications.

Scientific Research Applications

5-Benzyl-5-azaspiro[3.5]nonan-8-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug design and development. It can be used as a scaffold for the synthesis of bioactive molecules.

    Material Science: The rigid spirocyclic structure can be utilized in the design of new materials with specific properties, such as polymers and nanomaterials.

    Biological Studies: The compound can be used in biological studies to investigate its effects on various biological targets and pathways.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules and as a building block for the development of new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-5-azaspiro[3.5]nonan-8-amine typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a precursor containing a benzyl group and an azaspiro moiety can be cyclized under acidic or basic conditions to form the spirocyclic core.

    Introduction of the Amine Group: The amine group can be introduced through a nucleophilic substitution reaction. A suitable amine precursor can be reacted with the spirocyclic core under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-5-azaspiro[3.5]nonan-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups onto the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, such as amines, alcohols, and thiols, under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 5-Benzyl-5-azaspiro[3.5]nonan-8-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The spirocyclic structure can provide a unique binding mode, enhancing the compound’s affinity and selectivity for its target. The pathways involved may include signal transduction, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Benzyl-5-azaspiro[3.5]nonan-8-ol: This compound is similar in structure but contains a hydroxyl group instead of an amine group.

    5-Benzyl-5-azaspiro[3.5]nonan-8-thiol: This compound contains a thiol group instead of an amine group.

Uniqueness

5-Benzyl-5-azaspiro[3.5]nonan-8-amine is unique due to its specific functional group (amine) and its potential applications in various fields. The presence of the amine group can provide different reactivity and interactions compared to similar compounds with other functional groups.

Properties

IUPAC Name

5-benzyl-5-azaspiro[3.5]nonan-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c16-14-7-10-17(15(11-14)8-4-9-15)12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFHESRNJAEHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CCN2CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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